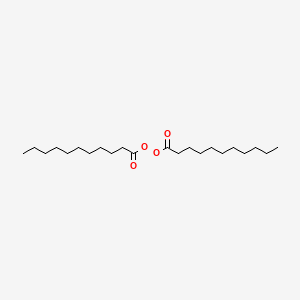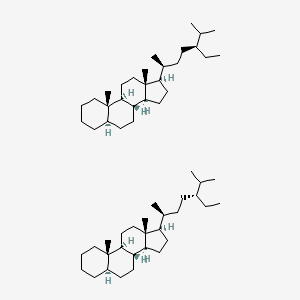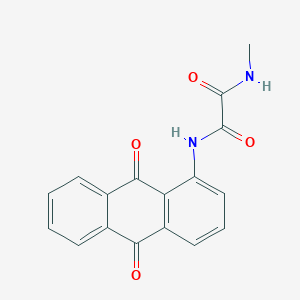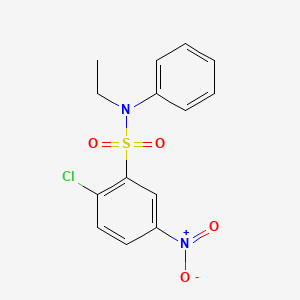
Diundecanoyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecanoyl peroxide is a diacyl peroxide compound with the chemical formula C_24H_46O_4. It is a type of organic peroxide, which is known for its ability to decompose and generate free radicals. This compound is used in various chemical reactions and industrial applications due to its strong oxidizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diundecanoyl peroxide can be synthesized through the reaction of undecanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves careful control of temperature and reaction conditions to ensure the stability and purity of the product. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diundecanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, where one of its acyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and heat. The reaction typically produces carbon dioxide and corresponding radicals.
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and alkyl radicals.
Reduction: Corresponding alcohols.
Substitution: New acyl-substituted compounds.
Applications De Recherche Scientifique
Diundecanoyl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, particularly in the generation of reactive oxygen species.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and as a bleaching agent.
Mécanisme D'action
The mechanism of action of diundecanoyl peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the interaction with unsaturated bonds and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauroyl peroxide: Similar in structure but with a shorter carbon chain.
Dioctanoyl peroxide: Another diacyl peroxide with an even shorter carbon chain.
Benzoyl peroxide: Commonly used in acne treatment, with a benzoyl group instead of an alkyl chain.
Uniqueness
Diundecanoyl peroxide is unique due to its longer carbon chain, which can influence its reactivity and solubility. This makes it suitable for specific applications where other diacyl peroxides may not be as effective.
Propriétés
Numéro CAS |
7483-71-8 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
undecanoyl undecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-21(23)25-26-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
QNVACCYMILONCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)



![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)



![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)




